(3S,4S)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
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Overview
Description
(3S,4S)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction.
Attachment of the Benzodioxole Moiety: The benzodioxole moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can occur at the pyrrolidine ring.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced derivatives of the pyrrolidine ring.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, (3S,4S)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Properties
IUPAC Name |
(3S,4S)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c17-12-6-16-15(22-10-23-16)5-11(12)7-18-8-13(14(20)9-18)19-1-3-21-4-2-19/h5-6,13-14,20H,1-4,7-10H2/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYTZXVQIUYMEI-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC4=C(C=C3Cl)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC4=C(C=C3Cl)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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